molecular formula C7H10O3 B2406259 4-Ethyloxane-2,6-dione CAS No. 43080-12-2

4-Ethyloxane-2,6-dione

Cat. No.: B2406259
CAS No.: 43080-12-2
M. Wt: 142.154
InChI Key: YIEQRBOBYGITMJ-UHFFFAOYSA-N
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Description

4-Ethyloxane-2,6-dione is an organic compound with the molecular formula C7H10O3 It is a heterocyclic compound containing an oxane ring with two ketone groups at positions 2 and 6, and an ethyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyloxane-2,6-dione can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with formaldehyde in the presence of a base, followed by cyclization to form the oxane ring. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyloxane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethyloxane-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-ethyloxane-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the ketone groups, allowing it to react with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with biomolecules, potentially disrupting their normal function and leading to biological effects.

Comparison with Similar Compounds

    Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Similar in structure but with two methyl groups instead of an ethyl group.

    Barbituric Acid (2,4,6-Trioxohexahydropyrimidine): Contains a similar dione structure but with a different ring system.

    Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Another diketone compound with a different ring structure.

Uniqueness: 4-Ethyloxane-2,6-dione is unique due to the presence of the ethyl group at position 4, which can influence its reactivity and properties compared to similar compounds

Properties

IUPAC Name

4-ethyloxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-2-5-3-6(8)10-7(9)4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEQRBOBYGITMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43080-12-2
Record name 4-ethyloxane-2,6-dione
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